molecular formula C16H15N3O3S B11138077 methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11138077
M. Wt: 329.4 g/mol
InChI Key: LRHPBOOTQBQVMG-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an indole-acetyl amino moiety at position 2. This structure combines pharmacologically significant motifs: the indole ring (common in bioactive molecules) and the thiazole ring (known for diverse biological activities).

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-[(2-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-10-14(15(21)22-2)18-16(23-10)17-13(20)9-19-8-7-11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,17,18,20)

InChI Key

LRHPBOOTQBQVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylate

The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiourea with α-haloketones. For example, methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate is prepared by reacting methyl 3-aminocrotonate with thiourea in the presence of bromine or iodine as a halogen source. The reaction proceeds under reflux in ethanol, yielding the thiazole intermediate with >80% purity after recrystallization.

Key Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 70–80°C

  • Halogen Source: I₂ or Br₂

  • Yield: 75–85%

Introduction of the Indole-Acetyl Group

The amino group on the thiazole ring is acylated with 1H-indol-1-ylacetyl chloride. This step requires careful pH control to avoid side reactions. The acylation is typically performed in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts.

Representative Procedure :

  • Dissolve methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1 equiv) in DCM.

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Slowly add 1H-indol-1-ylacetyl chloride (1.1 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–70%
Purity : Confirmed by HPLC (>95%) and ¹H NMR.

One-Pot Cyclocondensation and Acylation

To streamline synthesis, a one-pot method combines thiazole formation and indole-acetylation. This approach reduces purification steps and improves overall efficiency.

Reaction Mechanism and Conditions

The protocol involves in situ generation of the thiazole intermediate, followed by immediate acylation. A study demonstrated this using methyl 3-aminocrotonate, thiourea, and 1H-indol-1-ylacetyl chloride in a single reactor.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: Pyridine (0.5 equiv)

  • Temperature: 60°C, 8 hours

  • Yield: 55–65%

Challenges and Solutions

  • Side Reactions : Premature acylation of thiourea can occur, leading to byproducts. Using a slow addition rate of the acyl chloride minimizes this issue.

  • Purification : Silica gel chromatography with a gradient eluent (hexane → ethyl acetate) effectively isolates the target compound.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize solid-phase techniques to enhance scalability. Wang resin-bound thiazole precursors are acylated with indole derivatives, followed by cleavage to yield the final product.

Procedure Overview

  • Resin Functionalization : Wang resin is esterified with methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate using DCC/DMAP.

  • Acylation : Treat with 1H-indol-1-ylacetic acid and HBTU/DIPEA in DMF.

  • Cleavage : Use TFA/water (95:5) to release the compound from the resin.

Advantages :

  • Yield: 70–80%

  • Purity: >98% (no chromatography required)

  • Scalability: Suitable for gram-scale production.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary preparation strategies:

MethodYield (%)Purity (%)Time (Hours)Scalability
Multi-Step Synthesis60–709524Moderate
One-Pot Cyclocondensation55–65908High
Solid-Phase Synthesis70–809812Very High

Key Findings :

  • Solid-phase synthesis offers superior purity and scalability but requires specialized equipment.

  • One-pot methods reduce synthesis time but necessitate rigorous optimization to suppress side reactions.

Characterization and Quality Control

All synthetic routes require robust characterization to confirm structural integrity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, indole NH), 7.60–7.10 (m, 4H, indole aromatic), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, thiazole-CH₃).

  • IR : Peaks at 1740 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

  • Mass Spectrometry : [M+H]⁺ at m/z 357.1 (calculated 357.4).

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >95% purity in all cases.

Industrial-Scale Considerations

For large-scale production, the multi-step method is preferred due to its reliability, despite moderate scalability. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance reaction control and reduce processing time.

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The thiazole ring may interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Key analogs include:

a) Ethyl 4-Methyl-2-{[(1-Methyl-1H-Indol-4-yl)Carbonyl]Amino}-1,3-Thiazole-5-Carboxylate
  • CAS : 1219553-19-1
  • Structure : Differs in the indole substitution (1-methyl at position 4 vs. unsubstituted indole in the target compound) and the ester group (ethyl vs. methyl).
  • Molecular Weight : 343.4 g/mol .
  • Implications : The methyl group on the indole may alter steric effects and binding affinity, while the ethyl ester could enhance lipophilicity.
b) Methyl 2-{[(5-Bromo-1H-Indol-1-yl)Acetyl]Amino}-5-Methyl-1,3-Thiazole-4-Carboxylate
  • CAS : 1442084-81-2
  • Structure : Features a bromine atom at position 5 of the indole ring.
  • Molecular Weight: 408.3 g/mol (vs. ~343–350 for non-halogenated analogs).
c) Benzamide Derivatives with Oxadiazole/Thiazole-Thienyl Substituents
  • Examples: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide
  • Key Differences: Replace the thiazole-indole system with oxadiazole or thienyl groups.

Pharmacological and Physicochemical Properties

Compound Key Features Molecular Weight (g/mol) Potential Applications
Target Compound Unsubstituted indole, methyl thiazole, methyl ester ~343–350* Anticancer, antiviral (inferred from analogs)
Ethyl 4-Methyl-2-{[(1-Methyl-1H-Indol-4-yl)Carbonyl]Amino}-1,3-Thiazole-5-Carboxylate 1-Methylindole, ethyl ester 343.4 Modified bioavailability due to lipophilicity
5-Bromo Analog Brominated indole 408.3 Enhanced target binding (e.g., kinase inhibition)
Benzamide-Oxadiazole Derivatives Nitro, cyano, or thienyl substituents 350–450 Platelet aggregation inhibition, antiviral

*Estimated based on structural similarity to and .

Biological Activity

Methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 288.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC3 (Prostate)24.0
DU145 (Prostate)98.1
HCT116 (Colon)30.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

The mechanism of action for this compound involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
  • DNA Damage : The compound induces DNA strand breaks, leading to chromatin condensation and cellular senescence.

Study on Prostate Cancer Cells

In a study examining the effects on prostate cancer cell lines (PC3 and DU145), this compound demonstrated a dose-dependent decrease in cell viability. The results indicated that PC3 cells were more sensitive compared to DU145 cells, with IC50 values significantly lower for the former.

Study on Colon Cancer Cells

Another research focused on HCT116 colon cancer cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways. The study concluded that this compound could be a candidate for further development as an anticancer agent targeting colon cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate?

  • The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Combining 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazole precursors under reflux in acetic acid with sodium acetate as a catalyst .
  • Functional group modifications : Introducing the indol-1-ylacetyl group through amide coupling, often using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF .
    • Key purification steps include recrystallization from DMF/acetic acid mixtures and chromatographic techniques to isolate the final product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Instrumental analysis :

  • 1H/13C NMR spectroscopy : Confirm the presence of the indole NH (~12 ppm), thiazole protons (6.5–7.5 ppm), and methyl ester groups (~3.8 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages to validate stoichiometry .

Q. What are the primary biological targets or activities associated with this compound?

  • Thiazole-indole hybrids are known for:

  • Enzyme inhibition : Targeting kinases or proteases due to the thiazole ring’s ability to coordinate metal ions or form hydrogen bonds .
  • Antimicrobial activity : Demonstrated against Gram-positive bacteria and fungi via disruption of cell membrane integrity .
    • Preliminary assays should include enzyme inhibition kinetics (e.g., IC50 determination) and MIC testing against model pathogens .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • SHELX refinement : Use SHELXL for small-molecule crystallography to determine bond angles, torsion angles, and hydrogen-bonding networks. The indole and thiazole moieties often exhibit planar geometries, with intermolecular hydrogen bonds stabilizing the crystal lattice .
  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R22(8) motifs) to predict packing efficiency and polymorph stability .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines vs. primary cultures). For example, discrepancies in IC50 values may arise from variations in assay pH or solvent (DMSO vs. PBS) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on the thiazole ring) to isolate key pharmacophores .

Q. How can computational modeling predict this compound’s pharmacokinetic profile?

  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier permeability, and high plasma protein binding (>90%) .

Methodological Considerations

Q. What are the critical parameters for optimizing synthetic yield?

  • Reaction time : Prolonged reflux (>5 hours) in acetic acid improves condensation efficiency but risks decomposition .
  • Catalyst loading : Sodium acetate (1.1–1.2 equivalents) balances reaction rate and byproduct formation .
  • Temperature control : Maintain reflux at 110–120°C to avoid side reactions like ester hydrolysis .

Q. How to troubleshoot low purity in final product isolation?

  • Recrystallization solvents : DMF/acetic acid (3:1 v/v) effectively removes unreacted indole precursors .
  • Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–70%) to separate thiazole derivatives from polar impurities .

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